![molecular formula C10H7F3N2O B2995043 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol CAS No. 77458-38-9](/img/structure/B2995043.png)
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential as a serotonin receptor agonist . It’s structurally similar to known pharmacophores that interact with serotonin receptors, which are crucial targets for drugs treating a range of conditions from depression to gastrointestinal disorders.
Agriculture
“1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol” derivatives have shown promise in agriculture as pest control agents . The trifluoromethyl group enhances the compound’s bioactivity, making it more effective than traditional phenyl-containing insecticides.
Material Science
In material science, this compound’s derivatives are being investigated for their polymerization properties to create novel polymeric materials . These materials could have advanced applications in electronics and coatings due to their unique structural properties.
Environmental Science
Environmental scientists are interested in the compound’s potential to degrade environmental pollutants . Its derivatives could be used to synthesize catalysts that break down harmful chemicals in the environment, aiding in pollution control .
Analytical Chemistry
“1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol” is used as an analytical reference standard in mass spectrometry . Its unique mass spectral signature helps in the identification and quantification of complex mixtures in forensic toxicology.
Biochemistry
In biochemistry, the compound is part of studies on enzyme inhibition . It serves as a scaffold for developing inhibitors against enzymes that are overexpressed in certain diseases, providing a pathway for therapeutic intervention .
Mechanism of Action
Target of Action
Similar compounds with a trifluoromethyl group have been shown to interact with various targets such as theserotonin receptors and reverse transcriptase enzyme .
Mode of Action
It’s known that compounds with a trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been shown to affect theprostanoid synthesis pathway .
Pharmacokinetics
It’s known that the trifluoromethyl group can influence the lipophilicity of a compound, which can impact its bioavailability .
Result of Action
Similar compounds have been shown to selectively promote the release ofserotonin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazol-4-ol. For instance, it’s known that this compound is likely to be mobile in the environment due to its volatility . Additionally, it contains volatile organic compounds (VOCs) which will evaporate easily from all surfaces .
properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]pyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)7-2-1-3-8(4-7)15-6-9(16)5-14-15/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRMGCFXYGLQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C=N2)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77458-38-9 |
Source
|
Record name | 1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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